2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- is a heterocyclic organic compound with the molecular formula C21H22N2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with benzil in the presence of a base, followed by cyclization with urea or its derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction parameters and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidinedione ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones, amines, and imidazolidinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
- 4,5-Imidazolidinedione, 2,2-dichloro-1,3-dicyclohexyl-
- 3-cyclohexyl-2,4-imidazolidinedione
Comparison: Compared to its similar compounds, 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
535993-50-1 |
---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-cyclohexyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O2/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)22-20(25)23(19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,22,25) |
InChI Key |
BIJVVYALSFTOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.